Cas no 88241-07-0 (Benzamide, N-[bis[(phenylmethyl)amino]methylene]-2-chloro-)

Benzamide, N-[bis[(phenylmethyl)amino]methylene]-2-chloro- structure
88241-07-0 structure
Product name:Benzamide, N-[bis[(phenylmethyl)amino]methylene]-2-chloro-
CAS No:88241-07-0
MF:C22H20ClN3O
MW:377.866703987122
CID:640048
PubChem ID:15582692

Benzamide, N-[bis[(phenylmethyl)amino]methylene]-2-chloro- Chemical and Physical Properties

Names and Identifiers

    • Benzamide, N-[bis[(phenylmethyl)amino]methylene]-2-chloro-
    • 2-chloro-N-(N,N'-dibenzylcarbamimidoyl)benzamide
    • 88241-07-0
    • DTXSID10574888
    • Inchi: InChI=1S/C22H20ClN3O/c23-20-14-8-7-13-19(20)21(27)26-22(24-15-17-9-3-1-4-10-17)25-16-18-11-5-2-6-12-18/h1-14H,15-16H2,(H2,24,25,26,27)
    • InChI Key: RCVKJLNFCVTOMP-UHFFFAOYSA-N
    • SMILES: C1=CC=C(C=C1)CNC(=NCC2=CC=CC=C2)NC(=O)C3=CC=CC=C3Cl

Computed Properties

  • Exact Mass: 377.1294900g/mol
  • Monoisotopic Mass: 377.1294900g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 27
  • Rotatable Bond Count: 7
  • Complexity: 484
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 5.3
  • Topological Polar Surface Area: 53.5Ų

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